molecular formula C9H11NO3 B8707095 4-Amino-3,5-dimethoxybenzaldehyde CAS No. 56066-34-3

4-Amino-3,5-dimethoxybenzaldehyde

Cat. No. B8707095
M. Wt: 181.19 g/mol
InChI Key: SXXIBYAOLWVKKT-UHFFFAOYSA-N
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Patent
US04775756

Procedure details

28 ml of sulfuric acid (d=1.8; 0.45 mol) were heated to 120° while stirring and treated in one portion with 11.25 g of 5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid (0.038 mol). The mixture was stirred until evolution of gas was no longer observed (about 15-20 minutes) and then poured into a mixture of 140 g of ice and 140 g of water while stirring. Resinous polymerization products were separated by a filtration over a pad of 15 g of celite. While stirring and cooling, the filtrate was treated with 63.6 g of potassium carbonate powder until neutral. The aqueous suspension was extracted three times with 50 ml of ethyl acetate each time, the combined organic phases were dried over sodium sulfate and concentrated in water-jet vacuum. The residue was dried up to constant weight in a high vacuum. There was obtained 6.36 of crude 4-amino-3,5-dimethoxybenzaldehyde as a yellow oil which solidified on standing (mp=94°-96° C.). The purity determined by gas chromatography was 96%. 4-amino-3,5-dimethoxybenzaldehyde was converted into 2,4diamino-5-(4-amino-3,5-dimethoxybenzyl)pyrimidine as follows:
Quantity
28 mL
Type
reactant
Reaction Step One
Name
5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid
Quantity
11.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
140 g
Type
reactant
Reaction Step Three
Name
Quantity
140 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([C:15]2([OH:24])C(=O)NC(=O)NC2=O)=[CH:9][C:8]=1[O:25][CH3:26]>O>[NH2:6][C:7]1[C:8]([O:25][CH3:26])=[CH:9][C:10]([CH:15]=[O:24])=[CH:11][C:12]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid
Quantity
11.25 g
Type
reactant
Smiles
NC1=C(C=C(C=C1OC)C1(C(NC(NC1=O)=O)=O)O)OC
Step Three
Name
ice
Quantity
140 g
Type
reactant
Smiles
Name
Quantity
140 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred until evolution of gas
CUSTOM
Type
CUSTOM
Details
(about 15-20 minutes)
Duration
17.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
Resinous polymerization products
CUSTOM
Type
CUSTOM
Details
were separated by a filtration over a pad of 15 g of celite
STIRRING
Type
STIRRING
Details
While stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
the filtrate was treated with 63.6 g of potassium carbonate powder until neutral
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted three times with 50 ml of ethyl acetate each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in water-jet vacuum
CUSTOM
Type
CUSTOM
Details
The residue was dried up to constant weight in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=O)C=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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